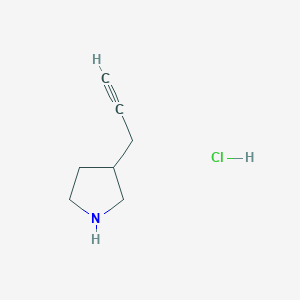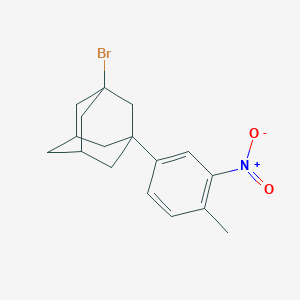
1-Bromo-3-(4-methyl-3-nitrophenyl)adamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Bromo-3-(4-methyl-3-nitrophenyl)adamantane” is a derivative of adamantane, a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Molecular Structure Analysis
The molecular structure of “1-Bromo-3-(4-methyl-3-nitrophenyl)adamantane” is derived from adamantane with a bromine atom at one of the four equivalent methine positions . The compound is a colorless solid .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . These reactions provide a variety of products incorporating diverse functional groups .科学的研究の応用
Synthesis of Microporous Polymers
Adamantane derivatives have been utilized in the synthesis of microporous polymers through Friedel–Crafts reactions, demonstrating enhanced CO2 uptake capacity due to interactions between the nitro group and CO2. This research highlights the potential of adamantane-based polymers in gas storage and separation applications (Lim et al., 2012).
Molecular and Crystal Structure Insights
Investigations into adamantane-containing thioureas have provided insights into the influence of substituents on molecular and crystal structures, revealing the impact of nitrogen substitution on structural properties. This research contributes to the understanding of molecular conformations and interactions in crystal engineering (Saeed et al., 2014).
Noncovalent Interactions in Hybrid Derivatives
The study of adamantane-1,3,4-thiadiazole hybrid derivatives has shed light on the nature of noncovalent interactions, particularly the role of the N–H⋯N hydrogen bond, in stabilizing crystal structures. This research is significant for the design of materials with specific interaction patterns (El-Emam et al., 2020).
Drug Modification and Host-Guest Systems
Novel anilines bearing 1-adamantyl substituents have been synthesized and their interactions with β-cyclodextrin studied, revealing pseudorotaxane-like structures. This work has implications for drug modification and the development of supramolecular complexes (Vícha et al., 2011).
Broad-Spectrum Antibacterial Candidates
Adamantane-based carbohydrazide derivatives have been identified as potent broad-spectrum antibacterial agents, offering new avenues for antibiotic development. This research exemplifies the therapeutic potential of adamantane derivatives (Al-Wahaibi et al., 2020).
Gas Storage and Separation
Adamantane cores have been employed in the development of nanoporous organic frameworks, demonstrating high surface area and chemical stability, suitable for gas storage and separation. This work underscores the utility of adamantane derivatives in materials science (Yang & Guo, 2019).
特性
IUPAC Name |
1-bromo-3-(4-methyl-3-nitrophenyl)adamantane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-11-2-3-14(5-15(11)19(20)21)16-6-12-4-13(7-16)9-17(18,8-12)10-16/h2-3,5,12-13H,4,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJHJEXJWUTGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

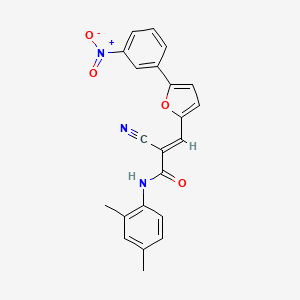
![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2964737.png)
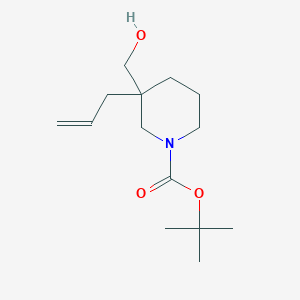
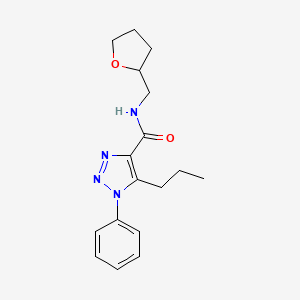

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea](/img/structure/B2964742.png)
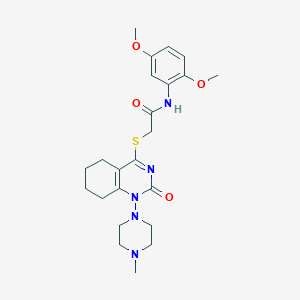

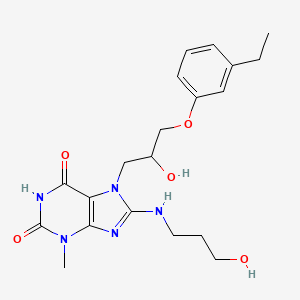
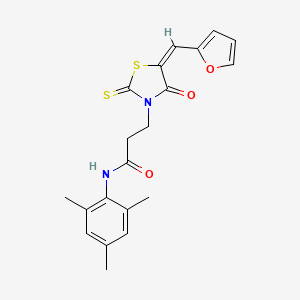
![Ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2964752.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2964756.png)
